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Compound of Interest

Compound Name: Propynoyl chloride

CAS No.: 50277-65-1

Cat. No.: B8672361 Get Quote

Subtitle: Protocols for Propioloylation and Introduction of Alkynyl "Warheads" in Medicinal

Chemistry

Executive Summary & Nomenclature Clarification
Target Audience: Medicinal Chemists, Chemical Biologists, and Process Development

Scientists.

Scope: This guide details the application of Propynoyl Chloride (also known as Propioloyl

Chloride) as an electrophilic reagent in organic synthesis. While the prompt references

"propionylating," it is critical to distinguish between these two distinct chemical modifications to

ensure experimental success:

Propynoyl Chloride (CAS 50277-65-1): The acyl chloride of propiolic acid (

). It introduces a propynoyl (propioloyl) group. This is a reactive

-unsaturated system used primarily to install Michael acceptor "warheads" in covalent drugs
(e.g., targeting Cysteine residues) or as a precursor for heterocycles.

Propionyl Chloride (CAS 79-03-8): The acyl chloride of propionic acid (

).[1] It introduces a saturated propionyl group, commonly used for standard ester/amide
protection or derivatization.
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This application note focuses on Propynoyl Chloride due to its specialized, high-value role in

modern drug discovery (Targeted Covalent Inhibitors - TCIs).

Chemical Profile & Safety Architecture
Propynoyl Chloride is significantly more reactive and unstable than its saturated analog. It is a

potent lachrymator and vesicant.

Property Data Critical Note

Chemical Formula Unsaturated Alkyne

CAS Number 50277-65-1
Distinct from Propionyl Cl (79-

03-8)

Boiling Point ~74–78 °C Volatile - Use cold traps

Stability Low / Transient
Polymerizes/Decomposes at

RT. Prepare Fresh.

Hazards Corrosive, Lachrymator Work in Fume Hood Only.

Handling Protocol
Storage: Do not store for extended periods. If necessary, store as a dilute solution in

anhydrous DCM or THF at -20°C.

Decomposition: The compound can spontaneously polymerize or decompose to release HCl

and carbon monoxide.

Neutralization: Quench excess reagent with methanol/bicarbonate solution carefully

(exothermic).

Core Application: Synthesis of Covalent Inhibitors
The primary utility of propynoyl chloride in drug development is the installation of the

propynamide warhead. Unlike the more common acrylamides (which are moderately reactive

Michael acceptors), propynamides offer a distinct reactivity profile and steric footprint for

targeting non-catalytic cysteines in kinases (e.g., BTK, EGFR) and KRAS G12C.
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Mechanism of Action (Michael Addition)
The propynoyl group serves as an electrophilic trap for nucleophilic amino acid residues

(Cysteine -SH).

Step 1: Chemical Synthesis

Step 2: Biological Action

Propynoyl Chloride
(Electrophile)

N-Propynoyl Amide
(Warhead Installed)

 Acylation (-HCl) 

Drug Scaffold
(Amine-R)

Covalent Adduct
(Irreversible Inhibition)

 Michael Addition 

Protein Target
(Cysteine-SH)

 Nucleophilic Attack 

Click to download full resolution via product page

Figure 1:Pathway from chemical synthesis of the warhead to biological covalent inhibition.

Experimental Protocols
Protocol A: In Situ Generation and Coupling of
Propynoyl Chloride
Rationale: Due to the instability of isolated propynoyl chloride, this protocol generates the

reagent in situ from propiolic acid and immediately couples it to the amine substrate. This is the

industry standard for reproducibility.

Reagents:

Propiolic acid (1.0 equiv)

Thionyl chloride (
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) (1.5 equiv) OR Oxalyl Chloride (1.2 equiv) + cat. DMF

Amine substrate (0.9 equiv)

Triethylamine (

) or DIPEA (2.5 equiv)

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

Acid Chloride Formation:

In a flame-dried round-bottom flask under

, dissolve Propiolic acid (1.0 mmol) in anhydrous DCM (5 mL).

Cool to 0°C.

Add Thionyl Chloride (1.5 mmol) dropwise.

Optional: Add 1 drop of DMF to catalyze.

Stir at 0°C for 30 mins, then reflux gently (40°C) for 1 hour.

Evaporation (Critical): Carefully remove excess

and solvent under reduced pressure (keep bath <30°C to avoid polymerization). The
residue is crude Propynoyl Chloride.

Coupling (Schotten-Baumann Conditions):

Redissolve the crude acid chloride in fresh anhydrous DCM (5 mL).

In a separate flask, dissolve the Amine substrate (0.9 mmol) and DIPEA (2.5 mmol) in

DCM (5 mL).

Cool the amine solution to -10°C or 0°C.
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Add the Propynoyl Chloride solution dropwise to the amine solution over 10 minutes.

Observation: White precipitate (ammonium salt) will form immediately.

Workup:

Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

Quench with saturated

solution.

Extract with DCM (3x). Wash organics with brine.

Dry over

and concentrate.

Purification:

Purify via flash column chromatography (Silica gel).

Note: Propynamides are generally stable on silica, unlike the chloride precursor.

Protocol B: Direct Use of Commercial Propynoyl
Chloride
If you possess a commercial sample (rare due to stability), follow this modified procedure.

Quality Check: Inspect the liquid. If it is dark brown/black or viscous, it has polymerized.

Discard.

Reaction: Add Commercial Propynoyl Chloride (1.1 equiv) directly to a solution of Amine

and Base at -78°C to control the vigorous exotherm.

Warm-up: Allow to warm slowly to 0°C only. Do not heat.

Alternative Applications: Heterocycle Synthesis
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Propynoyl chloride is a potent "2-carbon + Carbonyl" building block for 1,3-dipolar

cycloadditions and condensation reactions.

Pyrazoles: Reaction with hydrazines yields 3-hydroxy-pyrazoles or pyrazolones.

Oxazoles: Reaction with amide enolates or specific nitriles.

Click Chemistry Precursors: The terminal alkyne installed via propynoylation can be used

subsequently in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Target Heterocycle Co-Reactant Reaction Type

Pyrazolone
Hydrazine (

)
Condensation / Cyclization

Pyrimidine
Amidine (

)
Condensation

Isoxazole
Hydroxylamine (

)
Condensation

Troubleshooting Guide
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Issue Probable Cause Corrective Action

Low Yield / Black Tar Polymerization of Acid Chloride

Keep reaction temp < 0°C

during coupling. Avoid storing

the chloride; use immediately.

Product is Saturated

(Propionyl)
Mistaken Reagent Identity

Verify CAS. You likely used

Propionyl Chloride (79-03-8)

instead of Propynoyl (50277-

65-1).

No Reaction Hydrolysis of Chloride

The acid chloride hydrolyzed

to propiolic acid due to wet

solvent. Use anhydrous DCM.

Double Addition
Michael Addition during

coupling

The amine reacted with the

Chloride and the Alkyne. Use

excess base and lower temp

(-20°C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Propionyl chloride - Wikipedia [en.wikipedia.org]

2. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Application Note: Propynoyl Chloride in Covalent
Ligand Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8672361#propynoyl-chloride-as-a-propionylating-
agent-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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